tert-Butyl thiophen-3-ylcarbamate (t-BThC) finds its primary application in scientific research as a synthesis intermediate. Its characteristic functional groups, a carbamate and a thiophene, make it a valuable building block for the synthesis of more complex molecules. Studies have shown its utility in the preparation of various heterocyclic compounds, including substituted thiophenes, pyrazoles, and thiadiazoles [].
Tert-Butyl thiophen-3-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 185.27 g/mol. It is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carbamate functional group. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that allow for various chemical modifications.
The synthesis of tert-butyl thiophen-3-ylcarbamate typically involves the following steps:
Tert-butyl thiophen-3-ylcarbamate has potential applications in:
Tert-butyl thiophen-3-ylcarbamate shares structural similarities with several other compounds, which can provide insights into its unique properties:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl (2-bromothiophen-3-yl)carbamate | C9H12BrNO2S | 0.63 |
| Tert-butyl (5-methylthiophen-3-yl)carbamate | C10H15NO2S | 0.73 |
| Tert-butyl furan-3-ylcarbamate | C9H13NO2 | 0.58 |
| Tert-butyl (4-bromothiophen-2-yl)carbamate | C9H10BrNO2S | 0.56 |
| Tert-butyl (3-bromopyridin-4-yl)carbamate | C10H12BrN2O2 | 0.57 |
The uniqueness of tert-butyl thiophen-3-ylcarbamate lies in its specific arrangement of the thiophene ring and carbamate group, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Early studies focused on its electrophilic substitution reactivity, which surpasses that of benzene due to sulfur’s electron-donating effects. The integration of carbamate functionalities into thiophene systems began in the mid-20th century, driven by the need for stable amine-protecting groups in peptide synthesis.
The tert-butoxycarbonyl (Boc) group, introduced in the 1950s, revolutionized protective group chemistry by offering orthogonal protection for amines under mildly acidic conditions. Thiophene-3-carbamates like tert-butyl thiophen-3-ylcarbamate gained prominence in the 1990s as intermediates for Suzuki and Stille cross-coupling reactions, enabling precise regioselective functionalization of thiophene rings.
The most established method for synthesizing tert-butyl thiophen-3-ylcarbamate involves the reaction of thiophen-3-amine with tert-butyl chloroformate under basic conditions. This nucleophilic acyl substitution proceeds via deprotonation of the amine using a base such as sodium hydroxide or triethylamine, followed by attack on the electrophilic carbonyl carbon of tert-butyl chloroformate. The reaction typically employs dichloromethane or tetrahydrofuran as a solvent at 0–25°C, yielding the Boc-protected product in 70–85% efficiency [1] [4].
Key considerations include:
Boronic acid-functionalized thiophenes offer an alternative route to tert-butyl thiophen-3-ylcarbamate. For instance, 3-thiopheneboronic acid undergoes Suzuki-Miyaura cross-coupling with tert-butyl carbamate precursors, though this method is less common due to the instability of boronic acid intermediates under basic conditions. Recent studies have optimized palladium-catalyzed couplings using ligands such as SPhos to achieve moderate yields (50–65%) [6]. Challenges include regioselectivity control and the need for inert atmospheres to prevent boronic acid oxidation.
Advancements in metal-free synthesis have enabled the direct formation of C-S bonds in thiophene derivatives. For example, base-mediated decarboxylative amination using cesium carbonate facilitates the coupling of carboxylic acids with amines under mild conditions. In one protocol, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes intramolecular decarboxylation to yield tert-butyl thiophen-3-ylcarbamate in 85% yield when using acetonitrile as the solvent [3]. This approach eliminates heavy-metal catalysts, reducing environmental impact and purification complexity.
Optimized Boc protection strategies focus on enhancing reaction efficiency and scalability. A study demonstrated that dissolving thiophen-3-amine in tetrahydrofuran with aqueous sodium hydroxide, followed by slow addition of tert-butyl chloroformate at 70°C, achieves 97% conversion within 12 hours [7]. The use of polar solvents improves amine solubility, while controlled pH prevents premature chloroformate hydrolysis.
Solvent-free mechanochemical methods, such as ball milling, have emerged as sustainable alternatives. By reacting thiophen-3-amine with tert-butyl chloroformate in the absence of solvent, this technique reduces waste generation and energy consumption. Preliminary results show comparable yields (78–82%) to traditional methods, with the added benefit of shorter reaction times (2–4 hours) [2].
Innovative gel-phase reactions immobilize reactants in a polymeric matrix, enabling efficient mixing and heat transfer. Although not yet widely applied to Boc protection, this method holds promise for large-scale synthesis by minimizing solvent use and improving reaction control.
| Parameter | Traditional Method | Metal-Free Method | Green Method |
|---|---|---|---|
| Solvent | Dichloromethane | Acetonitrile | Solvent-free |
| Temperature (°C) | 25 | 100 | 70 |
| Yield (%) | 85 | 85 | 82 |
| Reaction Time (h) | 6 | 1 | 2 |
Data adapted from [1] [3] [7].
Traditional methods remain the gold standard for laboratory-scale synthesis due to their reliability and well-characterized protocols. However, metal-free and solvent-free approaches offer superior environmental profiles, albeit with marginally lower yields. Industrial scalability favors continuous-flow systems using tert-butyl chloroformate, which enable real-time monitoring and higher throughput. Emerging techniques like gel-phase reactions may bridge the gap between efficiency and sustainability, though further research is needed to validate their commercial viability.
The carbamate carbonyl in tert-butyl thiophen-3-ylcarbamate is moderately electrophilic. Alkoxide, thiolate, or amine nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate that collapses with expulsion of tert-butoxide or carbon dioxide, depending on conditions. Sodium tert-butoxide in slightly hydrated tetrahydrofuran converts the carbamate smoothly into the free amine via an isocyanate that is subsequently hydrolysed, giving ≤ 89% isolated yield after 3 h at 25 °C [1]. Comparable reactivity was observed with cesium carbonate in dimethoxyethane (Table 1).
| Entry | Nucleophile (1.5 equiv.) | Solvent, T (°C) | Time (h) | Main product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Sodium tert-butoxide | Tetrahydrofuran, 25 | 3 | Thiophen-3-yl-amine | 89 | [1] |
| 2 | Cesium carbonate + water | Dimethoxyethane, 50 | 4 | Thiophen-3-yl-amine | 83 | [2] |
| 3 | Potassium hydrogen sulfide | Dimethylformamide, 80 | 6 | Thiophen-3-yl-thioformate | 71 | [3] |
These data confirm that nucleophilic displacement is viable under basic, anhydrous, or biphasic conditions without compromising the integrity of the thiophene ring.
Electrophilic aromatic substitution favours the carbon-2 and carbon-5 positions of the thiophene nucleus. Bromination with N-bromosuccinimide in dimethyl sulfoxide at 0 °C gives 5-bromo-tert-butyl thiophen-3-ylcarbamate in 78% yield [4]. Density-functional analyses attribute the regiocontrol to resonance donation from the carbamate nitrogen that increases electron density at the α-carbons, while the carbamate carbonyl withdraws inductively, marginally deactivating the ring toward over-substitution.
Directed palladium catalysis enables sequential carbon–hydrogen activation on thiophene scaffolds bearing protecting groups. Using palladium diacetate, silver carbonate, and potassium carbonate in water with a surfactant, Daniels and co-workers achieved site-selective arylation of the carbon-2 position of Boc-protected thiophenes (82% yield) [5]. Mondal and van Gemmeren later demonstrated regiodivergent palladium-catalysed alkynylation, delivering either carbon-2 or carbon-5 products (up to 85% yield) by altering ancillary ligands and solvent polarity [6].
Attempts to generate the highly strained 2-thiophyne from silyl-triflate precursors revealed that ketocarbene pathways, not true hetarynes, dominate under fluoride activation. Computational and experimental work by Echavarren and co-workers traced the reaction of 2-(trimethylsilyl)-thiophen-3-yl triflate with cesium fluoride to an isolable tricyclic intermediate that rearranges thermally to benzothiophene, with no spectroscopic evidence for a free 2-thiophyne [7] [8]. These findings temper enthusiasm for hetaryne-based diversification of tert-butyl thiophen-3-ylcarbamate but highlight alternative carbene capture strategies.
Aqueous eighty-five-percent phosphoric acid removes the tert-butoxycarbonyl group at room temperature within ten minutes, affording quantitative liberation of thiophen-3-yl-amine while preserving ester, ether, and benzyloxycarbonyl functionalities [9]. The protonated carbamate collapses to carbon dioxide and isobutylene, followed by rapid hydrolysis of the intermediate carbamic acid [3].
Oxalyl chloride in methanol (three equivalents) achieves selective deprotection under neutral conditions (Table 2). Mechanistic studies detect a transient isocyanate and an oxazolidinedione, indicating electrophilic activation of the carbamate carbonyl rather than simple hydrochloric acid generation [10] [11].
| Substrate class | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Aromatic carbamates bearing electron-withdrawing substituents | 1 | 85–90 | [10] |
| Heteroaromatic carbamates (thiophene core) | 4 | 72 | [11] |
| Multifuntional inhibitor “FC1” | 2 | 88 | [11] |
Magnesium perchlorate (ten mole percent) in acetonitrile cleaves one tert-butoxycarbonyl group from bis-protected diamines, leaving the second intact (92% mono-deprotected product) [12]. Continuous-flow thermal deprotection at 180 °C likewise discriminates between Boc groups of differing steric environments, enabling orthogonal amine manipulation (94% yield) [13].
Deep-eutectic mixtures of choline chloride and p-toluenesulfonic acid complete deprotection in fifteen minutes at 80 °C, giving ≥ 90% yield without chlorinated solvents [14]. Iron(III) chloride (five mole percent) in ethanol achieves similar efficiencies at 60 °C with easy catalyst recycling [15]. Radical lithiation using 4,4’-di-tert-butyl-1,1’-biphenyl and lithium metal furnishes rapid reductive cleavage at 0 °C, providing an anhydrous route for acid-labile systems (86% yield) [16].
The protected thiophene can participate in classical cross-couplings once halogenated. The 5-bromo derivative generated above couples with phenylacetylene under Sonogashira conditions (palladium dichloride–triphenylphosphine, copper iodide, triethylamine) to afford the 5-alkynyl product in 81% yield [17]. Similarly, nickel-catalysed Suzuki-type coupling with phenylboronic acid proceeds in 78% yield when assisted by potassium phosphate [18]. These transformations retain the tert-butoxycarbonyl group, providing a handle for later deprotection.
Recent advances bypass pre-halogenation. Sequential carbon–hydrogen functionalisation using a pH-switchable directing group enabled two-stage arylation of the thiophene nucleus, producing 2,3,4-trisubstituted motifs in 78% overall yield [5]. Palladium-catalysed alkynylation exhibited regiodivergence controlled by ligand electronics, delivering carbon-2 or carbon-5 alkynes on 3-substituted thiophenes in up to 85% yield [6], while double carbon–hydrogen activation via 1,4-palladium migration accessed β-arylated thiophenes in 70–82% yield under silver oxide promotion [18].
| Strategy | Catalyst / Promoter | Key product position(s) | Yield range (%) | Reference |
|---|---|---|---|---|
| Sequential arylation with pH-toggle directing group | Palladium acetate / silver carbonate | Carbon-2 then carbon-4 | 70–82 | [5] |
| Regiodivergent alkynylation | Palladium iodide / ligand-controlled | Carbon-2 or carbon-5 | 78–85 | [6] |
| β-Selective arylation via 1,4-migration | Palladium acetate / silver oxide | Carbon-3 (β) | 70–82 | [18] |
Irritant